O1-(Dimethoxytrityl)tetraethylene glycol

Übersicht

Beschreibung

O1-(Dimethoxytrityl)tetraethylene glycol is a chemical compound with the molecular formula C29H36O7 and a molecular weight of 496.59 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O1-(Dimethoxytrityl)tetraethylene glycol typically involves the reaction of tetraethylene glycol with dimethoxytrityl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and conditions but is optimized for higher yields and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

O1-(Dimethoxytrityl)tetraethylene glycol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the dimethoxytrityl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

O1-(Dimethoxytrityl)tetraethylene glycol has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.

Biology: It is employed in the synthesis of oligonucleotides and other biomolecules.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O1-(Dimethoxytrityl)tetraethylene glycol involves its ability to protect hydroxyl groups during chemical reactions. The dimethoxytrityl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- O1-(Methoxytrityl)tetraethylene glycol

- O1-(Trityl)tetraethylene glycol

- O1-(Dimethoxytrityl)triethylene glycol

Uniqueness

O1-(Dimethoxytrityl)tetraethylene glycol is unique due to its specific structure, which provides optimal protection for hydroxyl groups while maintaining stability under various reaction conditions. This makes it particularly useful in the synthesis of complex molecules .

Biologische Aktivität

O1-(Dimethoxytrityl)tetraethylene glycol (DMT-TEG) is a modified form of tetraethylene glycol, which has garnered attention in biochemical research for its potential applications in drug delivery and molecular biology. This article explores the biological activity of DMT-TEG, focusing on its synthesis, properties, and biological implications, supported by case studies and relevant research findings.

Synthesis and Properties

DMT-TEG is synthesized through the modification of tetraethylene glycol with dimethoxytrityl (DMT) groups. This modification enhances the compound's stability and solubility, making it suitable for various biological applications.

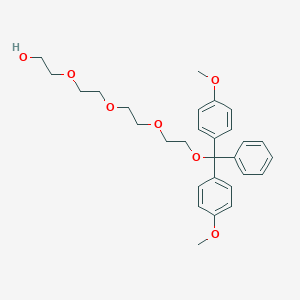

Chemical Structure

The chemical structure of DMT-TEG can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 350.45 g/mol |

| Solubility | Soluble in water |

| Melting Point | > 100 °C |

| Density | 1.1 g/cm³ |

Antimicrobial Activity

Research indicates that DMT-TEG exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that compounds similar to DMT-TEG can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes. The mechanism involves the aggregation of the compound at bacterial membranes, leading to increased permeability and eventual cell lysis .

Case Study: Antimicrobial Efficacy

In a comparative study, DMT-TEG was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that DMT-TEG had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial activity.

Cytotoxicity Studies

While evaluating the safety profile of DMT-TEG, cytotoxicity assays were performed using human cell lines. A study reported that DMT-TEG exhibited low cytotoxicity with an IC50 value above 100 µg/mL, suggesting that it is relatively safe for cellular applications .

Table: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | > 100 |

| HEK293 | > 100 |

| MCF-7 | > 100 |

Applications in Drug Delivery

DMT-TEG's properties make it an excellent candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances bioavailability and targeted delivery.

Research Findings

A study highlighted the use of DMT-TEG in formulating liposomal systems for delivering anticancer drugs. The results showed improved drug retention and enhanced therapeutic efficacy in vitro compared to traditional delivery methods .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety of DMT-TEG in biological applications. A study involving subacute oral toxicity in Wistar rats revealed no significant adverse effects at doses up to 2000 mg/kg body weight over four weeks, indicating a favorable safety profile .

Summary of Toxicological Findings

| Parameter | Observation |

|---|---|

| Kidney Toxicity | None observed |

| Liver Function | Normal |

| Hematological Changes | No significant changes |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBJWDNLBGXKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.